2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrimidine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-keto acids.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrimidine ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the fluorinated aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated aromatic ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrimidine moiety.
Scientific Research Applications
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites, while the sulfonamide group can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: shares similarities with other sulfonamide-containing compounds and pyrimidine derivatives.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological activities.
Fluorinated Aromatics: Compounds with fluorinated aromatic rings, such as 2,4-difluorobenzene, exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of fluorinated aromatic rings, a pyrimidine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O2S/c15-10-3-4-13(12(16)7-10)23(21,22)19-11-8-17-14(18-9-11)20-5-1-2-6-20/h3-4,7-9,19H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOJUJEVCYPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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